molecular formula C3H3BrF3NO B15285155 (NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine

(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine

Cat. No.: B15285155
M. Wt: 205.96 g/mol
InChI Key: GTAMTJKIIPLJSN-WAPJZHGLSA-N
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Description

3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO. It is known for its unique chemical structure, which includes a bromine atom, three fluorine atoms, and an oxime group. This compound is used in various scientific research applications due to its reactivity and stability under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoroacetone oxime can be synthesized through the reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and requires a basic catalyst to facilitate the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-1,1,1-trifluoroacetone oxime are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitrile oxides.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1,1-trifluoroacetone: Similar structure but lacks the oxime group.

    1,1,1-Trifluoroacetone: Lacks both the bromine and oxime groups.

    3-Chloro-1,1,1-trifluoroacetone: Chlorine atom instead of bromine.

Uniqueness

3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Properties

Molecular Formula

C3H3BrF3NO

Molecular Weight

205.96 g/mol

IUPAC Name

(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2-

InChI Key

GTAMTJKIIPLJSN-WAPJZHGLSA-N

Isomeric SMILES

C(/C(=N/O)/C(F)(F)F)Br

Canonical SMILES

C(C(=NO)C(F)(F)F)Br

Origin of Product

United States

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